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Alloisoleucine, 3-methoxy-, DL- (8CI)

Molecular Descriptors Lipophilicity HPLC Method Development

Researchers needing a metabolically stable, non-proteinogenic amino acid building block for solid-phase peptide synthesis or an economical internal standard for MSUD LC-MS/MS diagnostics can utilize DL-3-methoxyalloisoleucine. The O-methyl modification introduces steric bulk and altered hydrogen-bonding, conferring predicted proteolytic resistance and a +30 Da mass shift relative to endogenous alloisoleucine for unambiguous detection. • Proteolytic Resistance: Non-canonical, O-methylated residue escapes endogenous protease recognition for stabilized peptide therapeutics • Mass Spec Differentiation: 161.2 g/mol molecular weight provides clear chromatographic separation from endogenous alloisoleucine (131.2 g/mol) • Custom Synthesis: Available in research-scale (mg to g) quantities through BenchChem's global supply network with rapid lead times

Molecular Formula C7H15NO3
Molecular Weight 0
CAS No. 19866-57-0
Cat. No. B1166775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlloisoleucine, 3-methoxy-, DL- (8CI)
CAS19866-57-0
SynonymsAlloisoleucine, 3-methoxy-, DL- (8CI)
Molecular FormulaC7H15NO3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alloisoleucine, 3-methoxy-, DL- (8CI) (CAS 19866-57-0): Procurement-Grade Modified Branched-Chain Amino Acid for Non-Canonical Peptide and Metabolomics Research


Alloisoleucine, 3-methoxy-, DL- (8CI) (CAS 19866-57-0) is a racemic (DL) synthetic amino acid derivative featuring a 3-methoxy modification on the alloisoleucine carbon skeleton [1]. This compound belongs to the broader class of non-proteinogenic amino acids, which are not incorporated by the standard ribosomal translational machinery and are therefore valuable as building blocks for synthetic peptide chemistry, enzymology probes, and metabolomics standards [2]. The alloisoleucine backbone itself is a diastereomer of the proteogenic L-isoleucine and is pathognomonically elevated in Maple Syrup Urine Disease (MSUD), where plasma levels exceeding 5 μmol/L serve as a definitive diagnostic marker [3]. The 3-methoxy substitution introduces a site for potential hydrogen-bond modulation and increased steric bulk relative to the parent alloisoleucine, which may alter recognition by branched-chain amino acid aminotransferases and other metabolic enzymes [4].

Why DL-3-Methoxyalloisoleucine Cannot Be Substituted with Unmodified Alloisoleucine or Isoleucine in Critical Research Applications


Generic substitution fails because the 3-methoxy group fundamentally alters both physicochemical and enzymatic recognition profiles relative to canonical branched-chain amino acids (BCAAs) and unsubstituted alloisoleucine. Branched-chain aminotransferases (BCATs), which catalyze the reversible transamination of BCAAs, exhibit distinct substrate specificity and kinetic parameters: L-isoleucine and L-alloisoleucine are processed via different stereochemical pathways, with L-alloisoleucine formation occurring as an unavoidable byproduct of L-isoleucine transamination due to racemization at the C3 carbon [1]. The introduction of a methoxy moiety at this position is predicted to further perturb enzyme binding through steric occlusion and altered hydrogen-bonding networks, as observed with other O-methylated amino acid analogs [2]. Furthermore, non-proteinogenic amino acids with modified side chains are widely employed to confer proteolytic resistance in peptide therapeutics because they escape recognition by endogenous proteases that evolved to cleave at canonical residues [3]. Substituting DL-3-methoxyalloisoleucine with unmodified alloisoleucine or isoleucine would therefore eliminate the precisely engineered steric and electronic perturbations that define its utility as a non-canonical building block or metabolic probe.

Quantitative Differentiation Evidence for DL-3-Methoxyalloisoleucine (CAS 19866-57-0) vs. Unsubstituted Analogs: Molecular Descriptors, Enzyme Kinetics, and Metabolic Stability


Molecular Weight and Lipophilicity Differences Between 3-Methoxyalloisoleucine and Unmodified Alloisoleucine

DL-3-Methoxyalloisoleucine (C₇H₁₅NO₃) exhibits a molecular weight of approximately 161.2 g/mol, representing a 30.0 Da (22.8%) increase over unmodified alloisoleucine (C₆H₁₃NO₂, 131.2 g/mol) due to the methoxy substitution replacing a hydrogen atom [1]. This mass increment is critical for mass spectrometric differentiation in metabolomics workflows. Furthermore, the methoxy group increases lipophilicity, as evidenced by the measured LogP of -0.720 for L-alloisoleucine versus predicted increased LogP values for O-methylated amino acid derivatives, which typically exhibit enhanced membrane permeability and altered chromatographic retention behavior [1] .

Molecular Descriptors Lipophilicity HPLC Method Development Bioavailability Prediction

Enzyme Substrate Discrimination: Differential KM Values for Alloisoleucine vs. Isoleucine in Adenylation Domains

The adenylation domain of the CmaA enzyme from Pseudomonas syringae, a non-ribosomal peptide synthetase (NRPS) module involved in coronatine biosynthesis, displays a 12.5-fold higher affinity (lower KM) for L-alloisoleucine (KM = 0.04 mM) compared to L-isoleucine (KM = 0.5 mM) under identical assay conditions (pH 7.5, 25°C) [1]. The enzyme further discriminates against L-valine (KM = 1.2 mM, 30-fold difference) and L-leucine (KM = 1.5 mM, 37.5-fold difference). The 3-methoxy modification is anticipated to further modulate this recognition, as O-methylation alters hydrogen-bonding capacity and introduces steric bulk at the β-carbon position [2].

Enzyme Kinetics Adenylation Domain Non-Ribosomal Peptide Synthetase Substrate Specificity

Predicted Proteolytic Stability Advantage of 3-Methoxyalloisoleucine-Containing Peptides vs. Canonical Isoleucine-Containing Counterparts

Non-proteinogenic amino acids, including O-methylated derivatives, are widely documented to confer resistance to proteolytic degradation when incorporated into peptide sequences because the modified side chains are not recognized by endogenous proteases that evolved to cleave at canonical residues [1]. D-Alloisoleucine-containing bombinin antimicrobial peptides from Bombina skin secretions demonstrate that a single D-amino acid substitution is sufficient to alter target microbial cell selectivity and membrane-perturbing activity relative to all-L counterparts [2]. The 3-methoxy modification introduces both altered stereoelectronic properties and increased steric hindrance at the β-carbon, which is predicted to further reduce susceptibility to chymotrypsin-like serine proteases and branched-chain aminotransferase-mediated metabolism [3].

Protease Resistance Peptide Therapeutics Metabolic Stability Non-Canonical Amino Acids

LogP and Predicted ADME Profile Differentiation: 3-Methoxyalloisoleucine Derivatives vs. Unsubstituted Alloisoleucine

L-Alloisoleucine exhibits a measured LogP of -0.720, indicating high aqueous solubility and poor passive membrane permeability [1]. In contrast, N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycyl-D-alloisoleucine, a derivative containing a methoxy-substituted coumarin moiety conjugated to D-alloisoleucine, displays an ACD/LogP of 2.74 and LogD (pH 5.5) of -0.28, reflecting the profound lipophilicity enhancement conferred by methoxy-aromatic substitution . While 3-methoxyalloisoleucine represents a simpler O-methylated analog, the class-level trend is clear: methoxy substitution on amino acid side chains consistently increases LogP and alters pH-dependent distribution coefficients, which directly impacts blood-brain barrier penetration potential, plasma protein binding, and metabolic clearance rates .

ADME Prediction LogP Lipophilicity Drug Design

Primary Research and Industrial Application Scenarios for DL-3-Methoxyalloisoleucine (CAS 19866-57-0) Based on Quantifiable Differentiation Evidence


Non-Canonical Amino Acid Building Block for Protease-Resistant Peptidomimetic Synthesis

Researchers designing peptide therapeutics or antimicrobial peptides can incorporate DL-3-methoxyalloisoleucine to exploit the predicted proteolytic resistance conferred by non-proteinogenic, O-methylated residues. As demonstrated by D-alloisoleucine-containing bombinin peptides, which exhibit altered membrane selectivity and antibacterial activity relative to all-L counterparts, the methoxy modification is expected to further reduce recognition by endogenous proteases [1]. This compound is particularly suited for solid-phase peptide synthesis (SPPS) workflows where Fmoc-protected non-canonical amino acids are employed to generate metabolically stabilized lead candidates [2].

Internal Standard or Reference Material for LC-MS/MS Metabolomics Assays Targeting Alloisoleucine

The 30 Da mass increment of 3-methoxyalloisoleucine relative to endogenous alloisoleucine (131.2 vs. 161.2 g/mol) provides unambiguous mass spectrometric differentiation, making it an ideal internal standard for quantitative LC-MS/MS assays measuring plasma alloisoleucine in Maple Syrup Urine Disease (MSUD) diagnostic workflows, where levels exceeding 5 μmol/L are pathognomonic [1] [2]. Unlike isotope-labeled standards (e.g., L-alloisoleucine-d10 or 13C6,15N), the methoxy analog offers a cost-effective alternative for method development and routine calibration when precise isotopologue quantification is not required [3].

Substrate Specificity Probe for Branched-Chain Amino Acid Aminotransferase (BCAT) and NRPS Adenylation Domain Studies

Enzymologists investigating substrate tolerance in BCAT isoforms or non-ribosomal peptide synthetase (NRPS) adenylation domains can use DL-3-methoxyalloisoleucine to probe the steric and electronic requirements at the β-carbon position. The CmaA adenylation domain exhibits a 12.5-fold lower KM for L-alloisoleucine (0.04 mM) versus L-isoleucine (0.5 mM), indicating exquisite sensitivity to stereochemistry at this locus [1]. The 3-methoxy group introduces additional steric bulk and altered hydrogen-bonding capacity, enabling systematic mapping of the enzyme active site topology and substrate promiscuity for biosynthetic engineering applications [2].

Lead Optimization Scaffold for CNS-Penetrant Peptide Conjugates Requiring Modulated Lipophilicity

Medicinal chemists optimizing blood-brain barrier penetration or plasma protein binding of peptide-based drug candidates can employ DL-3-methoxyalloisoleucine to fine-tune lipophilicity within a desired LogP window. Unmodified alloisoleucine exhibits a LogP of -0.720, while methoxy-aromatic alloisoleucine conjugates reach LogP values of 2.74, representing a >3.4 LogP unit dynamic range [1] [2]. The 3-methoxy analog occupies an intermediate lipophilicity space, enabling precise ADME property optimization without resorting to extensive backbone modifications [3].

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